molecular formula C13H23NO4 B1397781 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate CAS No. 1009376-76-4

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate

Cat. No.: B1397781
CAS No.: 1009376-76-4
M. Wt: 257.33 g/mol
InChI Key: HDRXORRYMWSTTC-VHSXEESVSA-N
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Description

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to a piperidine ring, which is further substituted with two carboxylate groups. The stereochemistry of the compound is defined by the (3R,6S)-configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced onto the piperidine ring through alkylation reactions. For instance, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.

    Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials to ensure the desired (3R,6S)-configuration.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions, ensuring consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and molecular targets depend on the context of its application. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biological processes.

Comparison with Similar Compounds

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate can be compared with other similar compounds such as:

    1-tert-butyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate: A closely related compound with similar structural features but different stereochemistry.

    1-tert-butyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate: Another similar compound with variations in the substituents on the piperidine ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both tert-butyl and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXORRYMWSTTC-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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